molecular formula C16H18N4O4S2 B11560362 5-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11560362
M. Wt: 394.5 g/mol
InChI Key: WXXIRBZSVMFMMJ-UHFFFAOYSA-N
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Description

5-({[4-(PIPERIDINE-1-SULFONYL)PHENYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that features a piperidine ring, a sulfonyl group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(PIPERIDINE-1-SULFONYL)PHENYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Formation of the Diazinane Ring: This can be done through cyclization reactions involving diamines and carbonyl compounds.

    Final Assembly: The final step involves coupling the piperidine-sulfonyl intermediate with the diazinane intermediate under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the diazinane ring, leading to various reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfonyl derivatives, reduced diazinane derivatives.

    Substitution: Substituted phenyl derivatives, substituted piperidine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule, particularly in the development of new drugs.

Medicine

Industry

In the industrial sector, the compound is used in the development of new materials, particularly in the field of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-({[4-(PIPERIDINE-1-SULFONYL)PHENYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.

    Sulfonyl Derivatives: Compounds with similar sulfonyl groups but different core structures.

    Diazinane Derivatives: Compounds with similar diazinane rings but different substituents.

Uniqueness

The uniqueness of 5-({[4-(PIPERIDINE-1-SULFONYL)PHENYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H18N4O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

6-hydroxy-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C16H18N4O4S2/c21-14-13(15(22)19-16(25)18-14)10-17-11-4-6-12(7-5-11)26(23,24)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9H2,(H3,18,19,21,22,25)

InChI Key

WXXIRBZSVMFMMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O

Origin of Product

United States

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